3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[117003,1104,9015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one is a complex organic compound with a unique pentacyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex compound typically involves multiple steps, including the formation of the pentacyclic core and the introduction of functional groups. Common synthetic routes may involve:
Cyclization reactions: To form the pentacyclic structure.
Hydroxylation reactions: To introduce hydroxyl groups at specific positions.
Oxidation and reduction reactions: To achieve the desired oxidation state of the compound.
Industrial Production Methods
Industrial production of complex organic compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: To increase the reaction rate and selectivity.
Solvents: To dissolve reactants and control the reaction environment.
Temperature and pressure control: To ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one may undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Solvents: Such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or aldehydes, while reduction of carbonyl groups may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, such compounds are often studied for their unique structural properties and reactivity. They may serve as model compounds for understanding complex reaction mechanisms.
Biology
In biology, these compounds may be investigated for their potential biological activity, such as enzyme inhibition or receptor binding.
Medicine
In medicine, complex organic compounds are often explored for their potential therapeutic applications, such as anticancer or antimicrobial activity.
Industry
In industry, these compounds may be used as intermediates in the synthesis of other complex molecules or as additives in various products.
Mechanism of Action
The mechanism of action of 3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one would depend on its specific interactions with molecular targets. This may involve:
Binding to enzymes: Inhibiting or activating their activity.
Interacting with receptors: Modulating signal transduction pathways.
Altering cellular processes: Such as cell division or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3,14-Dihydroxy-11,13-dihydrocostunolide: A sesquiterpene lactone with a similar structural motif.
3-Hydroxy-7,14-dimethoxy-17-methyl-12,16,21-trioxapentacyclo[15.3.1.0~2,15~.0~4,13~.0~6,11~]henicosa-2(15),3,6,8,10,13-hexaen-5-one: Another complex pentacyclic compound.
Uniqueness
The uniqueness of 3,11-Dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[117003,1104,9015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one lies in its specific arrangement of functional groups and the resulting chemical properties
Properties
IUPAC Name |
3,11-dihydroxy-17-oxa-2,12,14,16,18,20-hexazapentacyclo[11.7.0.03,11.04,9.015,19]icosa-1(20),4,6,8,13,15,18-heptaen-10-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N6O4/c20-7-5-3-1-2-4-6(5)12(21)13(7,22)17-9-8(16-12)14-10-11(15-9)19-23-18-10/h1-4,21-22H,(H,14,16,18)(H,15,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WITDNUSDJYHSKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3(C2(NC4=NC5=NON=C5N=C4N3)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.